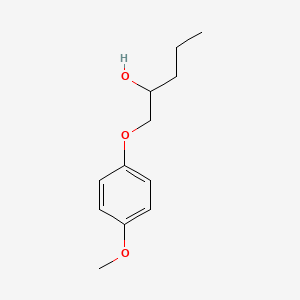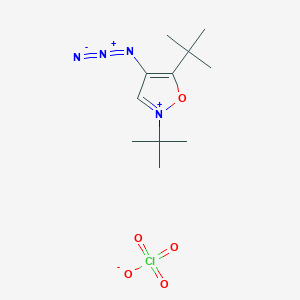
3,5-Diethylphenyl prop-1-en-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethylphenyl prop-1-en-1-ylcarbamate is an organic compound with the molecular formula C14H19NO2 It is a derivative of carbamate, featuring a phenyl ring substituted with two ethyl groups at the 3 and 5 positions, and a prop-1-en-1-yl group attached to the carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethylphenyl prop-1-en-1-ylcarbamate typically involves the reaction of 3,5-diethylphenol with prop-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
3,5-Diethylphenol+Prop-1-en-1-yl isocyanate→3,5-Diethylphenyl prop-1-en-1-ylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diethylphenyl prop-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Diethylphenyl prop-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Diethylphenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Diethylphenyl carbamate
- 3,5-Dimethylphenyl prop-1-en-1-ylcarbamate
- 3,5-Diethylphenyl ethylcarbamate
Uniqueness
3,5-Diethylphenyl prop-1-en-1-ylcarbamate is unique due to the presence of both ethyl groups on the phenyl ring and the prop-1-en-1-yl group on the carbamate moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88309-85-7 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(3,5-diethylphenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-7-15-14(16)17-13-9-11(5-2)8-12(6-3)10-13/h4,7-10H,5-6H2,1-3H3,(H,15,16) |
Clé InChI |
ALDAQYCWBSGXFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)OC(=O)NC=CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

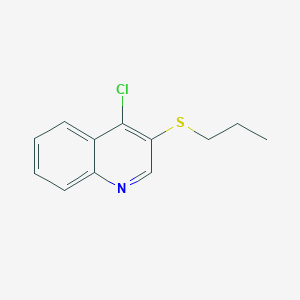
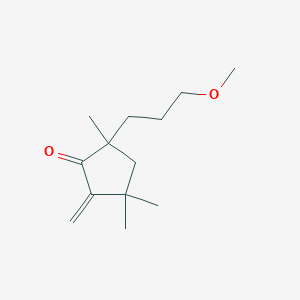
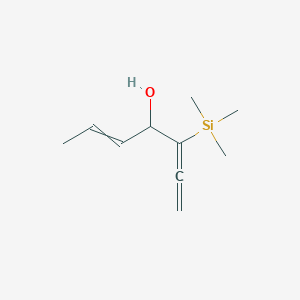
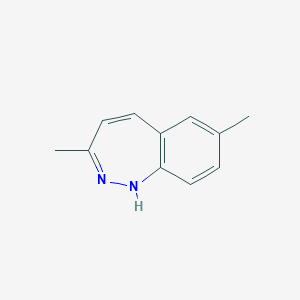
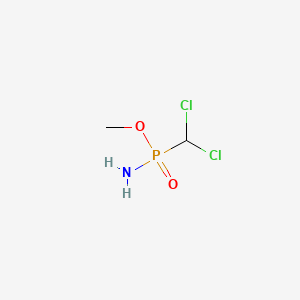
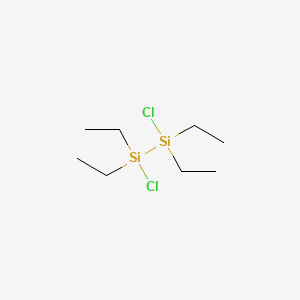
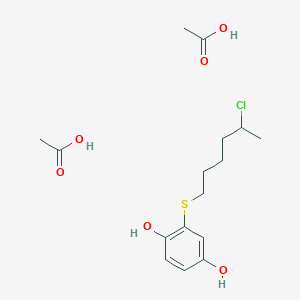
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
